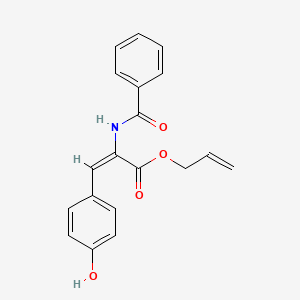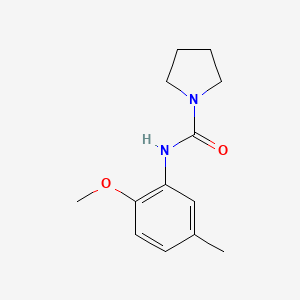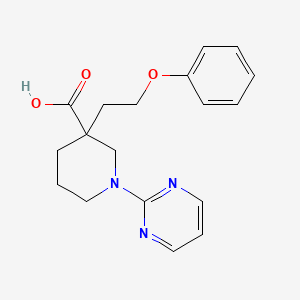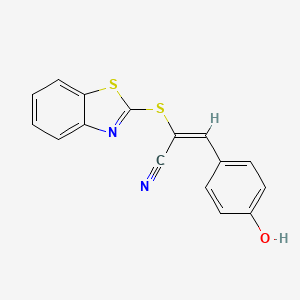
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is also known as Curcumin analog and has been synthesized using different methods.
作用機序
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, it has also been found to inhibit the activity of various enzymes, such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress, inflammation, and cell proliferation. Moreover, it has also been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one in lab experiments is its potential in various fields of research, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Moreover, this compound is relatively easy to synthesize and can be purified using various techniques. However, one of the major limitations is the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are various future directions for the research of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One of the major directions is the development of more efficient synthesis methods and purification techniques. Moreover, further studies are needed to understand the mechanism of action and potential side effects of this compound. Furthermore, there is a need for more in vivo and clinical studies to evaluate the efficacy and safety of this compound in various diseases. Finally, the potential of this compound as a drug candidate needs to be explored further.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Further studies are needed to understand the mechanism of action and potential side effects of this compound. Moreover, the development of more efficient synthesis methods and purification techniques is also needed to explore the potential of this compound as a drug candidate.
合成法
There are various methods available for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and 2,3-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired compound, which can then be purified using various techniques, such as column chromatography, recrystallization, or distillation.
科学的研究の応用
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential in various fields of research, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Moreover, it has also been found to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
特性
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-11(16)14(17-18)12(19)8-7-10-5-4-6-13(20-2)15(10)21-3/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRSIOKEFLNOIB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)


![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)